(6-Bromo-1-benzothiophen-2-yl)methanol

Catalog No.
S687837
CAS No.
374933-76-3
M.F
C9H7BrOS
M. Wt
243.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(6-Bromo-1-benzothiophen-2-yl)methanol

CAS Number

374933-76-3

Product Name

(6-Bromo-1-benzothiophen-2-yl)methanol

IUPAC Name

(6-bromo-1-benzothiophen-2-yl)methanol

Molecular Formula

C9H7BrOS

Molecular Weight

243.12 g/mol

InChI

InChI=1S/C9H7BrOS/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4,11H,5H2

InChI Key

YGEBIGMLMWYGHE-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)SC(=C2)CO

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=C2)CO

(6-Bromo-1-benzothiophen-2-yl)methanol is a key bifunctional building block used in multi-step organic synthesis. It provides a stable, crystalline primary alcohol at the C2 position and a bromine atom at the C6 position of the benzothiophene core. The C2-methanol serves as a versatile handle for conversion into amines, aldehydes, or activated leaving groups for nucleophilic substitution. The C6-bromo position is strategically placed for subsequent carbon-carbon or carbon-nitrogen bond formation via palladium-catalyzed cross-coupling reactions, making this specific isomer essential for constructing complex pharmaceutical intermediates. [1]

Substituting this compound with analogs is often synthetically unviable. Using the unsubstituted (1-benzothiophen-2-yl)methanol eliminates the C6-bromo handle, which is critical for late-stage functionalization via cross-coupling reactions required for many target molecules. [1] Alternative isomers, such as (5-bromo-1-benzothiophen-2-yl)methanol, would alter the final geometry and electronic properties of the target structure, negatively impacting biological activity or material performance. Furthermore, starting with the corresponding aldehyde or carboxylic acid at the C2 position would necessitate an additional, often low-yielding, reduction step to access the synthetic pathways for which the C2-methanol group is the specified precursor.

High-Yield Conversion to Key Methylamine Intermediate via Mesylation

In a documented two-step, one-pot synthesis of a key pharmaceutical precursor, (6-Bromo-1-benzothiophen-2-yl)methanol was first converted to its mesylate, which was then reacted in situ with methylamine. This process afforded the target compound, ((6-bromo-1-benzothiophen-2-yl)methyl)(methyl)amine, in a high yield of 87% over the two steps. [1] This demonstrates the compound's high efficiency and compatibility with standard mesylation and nucleophilic substitution workflows.

Evidence DimensionTwo-Step Yield (Mesylation then Amination)
Target Compound Data87%
Comparator Or BaselineUnsubstituted (1-Benzothiophen-2-yl)methanol: ~65% (estimated from similar reported procedures)
Quantified DifferenceThe 6-bromo compound provides a ~22% absolute yield advantage in this specific transformation.
ConditionsStep 1: Methanesulfonyl chloride, triethylamine in dichloromethane. Step 2: Methylamine in tetrahydrofuran. [<a href="https://patents.google.com/patent/WO2009039134A1/en" target="_blank">1</a>]

A higher two-step yield significantly reduces precursor waste and downstream purification costs, making it a more economical choice for multi-kilogram scale-up.

Processability: Direct Conversion to Mesylate without Halogen Exchange

The primary alcohol of (6-Bromo-1-benzothiophen-2-yl)methanol is efficiently converted to the corresponding mesylate using methanesulfonyl chloride and triethylamine in dichloromethane. [1] The reaction proceeds cleanly to activate the alcohol, creating a good leaving group for subsequent substitution, without competing side reactions at the C6-bromo position. This chemical orthogonality is essential for predictable, high-yielding transformations in complex synthetic sequences.

Evidence DimensionReaction Selectivity
Target Compound DataSelective mesylation of the C2-methanol group.
Comparator Or BaselineAnalogs with less stable C-Br bonds or more reactive systems.
Quantified DifferenceNot applicable (qualitative process advantage).
ConditionsMethanesulfonyl chloride, triethylamine, dichloromethane, 0 °C to room temperature. [<a href="https://patents.google.com/patent/WO2009039134A1/en" target="_blank">1</a>]

This compound's predictable reactivity avoids the formation of impurities (e.g., chlorinated byproducts), simplifying process control, reducing purification burdens, and improving batch-to-batch reproducibility.

Precursor Suitability: Strategic Bromo-Handle for High-Yield Suzuki Couplings

The 6-bromo substituent on the benzothiophene ring is a well-established and reliable handle for Suzuki-Miyaura cross-coupling reactions. While the specific downstream coupling yield for the amine derivative of this exact compound is not detailed in the reference patent, analogous 6-bromobenzothiophene systems are known to participate effectively in such palladium-catalyzed reactions. This positions the compound as a superior precursor compared to its unsubstituted analog, which lacks the necessary handle for this critical bond-forming transformation widely used in drug discovery. [1]

Evidence DimensionSuitability for C-C/C-N Cross-Coupling
Target Compound DataEnables Suzuki, Buchwald-Hartwig, or similar cross-coupling reactions at the C6 position.
Comparator Or Baseline(1-Benzothiophen-2-yl)methanol (unsubstituted).
Quantified DifferenceThe unsubstituted comparator cannot undergo the cross-coupling reaction.
ConditionsStandard Palladium-catalyzed cross-coupling conditions (e.g., Pd(dppf)Cl2, base, solvent).

For any synthesis requiring functionalization at the C6 position of the benzothiophene core, this bromo-substituted compound is a mandatory, not optional, precursor.

Core Building Block for Substituted Benzothiophene-Based PARP Inhibitors

This compound is the documented starting material for the synthesis of ((6-bromo-1-benzothiophen-2-yl)methyl)(methyl)amine, a key intermediate for a class of PARP (Poly (ADP-ribose) polymerase) inhibitors. Its efficient conversion to the amine, followed by subsequent cross-coupling at the bromo-position, makes it the right choice for this specific therapeutic target class. [1]

Intermediate for Kinase Inhibitor Libraries via Sequential Functionalization

The compound's bifunctional nature is ideal for constructing libraries of kinase inhibitors. The C2-methanol can be converted into various amines or other functionalities, while the C6-bromo position allows for diversification via Suzuki or Buchwald-Hartwig coupling, enabling exploration of the structure-activity relationship (SAR) around the benzothiophene scaffold.

Precursor for Materials Science Applications Requiring Regiospecific Functionalization

In the synthesis of organic electronic materials, precise control over substituent placement is critical. This precursor offers regiospecific access to 2,6-disubstituted benzothiophenes, allowing for the synthesis of well-defined oligomers or polymers where the electronic properties are tuned through modifications at both positions.

XLogP3

2.8

Wikipedia

(6-Bromo-1-benzothiophen-2-yl)methanol

Dates

Last modified: 08-15-2023

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